

In-Depth Technical Guide: 3-Chloro-5-iodoaniline (CAS 83171-49-7)

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Compound of Interest

Compound Name: 3-Chloro-5-iodoaniline

Cat. No.: B1590847

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, biological activities, and commercial availability of **3-Chloro-5-iodoaniline** (CAS 83171-49-7). This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Chemical and Physical Properties

3-Chloro-5-iodoaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of **3-Chloro-5-iodoaniline**

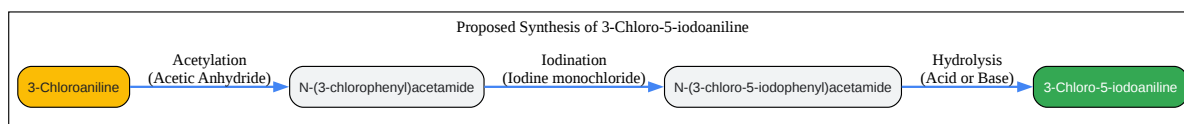
Property	Value	Source(s)
CAS Number	83171-49-7	[1][2][3][4][5]
IUPAC Name	3-chloro-5-iodoaniline	[2]
Synonyms	3-chloro-5-iodobenzenamine	[2]
Molecular Formula	C ₆ H ₅ ClIN	[1][2][4]
Molecular Weight	253.47 g/mol	[1][2][4]
Physical Form	Solid	[4]
InChI Key	MFRQKPOHPGXPSQ-UHFFFAOYSA-N	[4]
SMILES	<chem>C1=C(C=C(C=C1Cl)I)N</chem>	[1]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at room temperature.	[5]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **3-Chloro-5-iodoaniline** is not readily available in the searched literature, a plausible multi-step synthetic route can be devised based on established methods for the synthesis of structurally related haloanilines, such as the synthesis of 1-bromo-3-chloro-5-iodobenzene from aniline.[6][7] The following proposed synthesis involves a sequence of protection, halogenation, and deprotection steps.

Proposed Synthetic Pathway

A logical synthetic approach would start from a more readily available substituted aniline, such as 3-chloroaniline, and introduce the iodine atom at the 5-position.



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Caption: Proposed synthetic pathway for **3-Chloro-5-iodoaniline**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Acetylation of 3-Chloroaniline

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloroaniline in glacial acetic acid.
- Cool the solution in an ice bath.
- Slowly add acetic anhydride to the cooled solution while stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Pour the reaction mixture into ice-cold water to precipitate the product, N-(3-chlorophenyl)acetamide.
- Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Iodination of N-(3-chlorophenyl)acetamide

- Dissolve the N-(3-chlorophenyl)acetamide from the previous step in a suitable solvent such as glacial acetic acid.[6]
- Slowly add a solution of iodine monochloride in acetic acid to the reaction mixture.[6]

- Heat the mixture gently (e.g., on a steam bath) to facilitate the reaction.[6]
- After the reaction is complete (monitored by TLC), cool the mixture and pour it into an aqueous solution of sodium bisulfite to quench any unreacted iodine.[6]
- The product, N-(3-chloro-5-iodophenyl)acetamide, will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

Step 3: Hydrolysis of N-(3-chloro-5-iodophenyl)acetamide

- Suspend the N-(3-chloro-5-iodophenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
- Heat the mixture under reflux until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture. If acidic hydrolysis was performed, neutralize with a base to precipitate the free amine. If basic hydrolysis was performed, the product may already be precipitated.
- Collect the crude **3-Chloro-5-iodoaniline** by vacuum filtration.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Potential Applications

While there is limited information on the specific biological activity of **3-Chloro-5-iodoaniline**, studies on structurally similar substituted anilines suggest potential applications in drug discovery, particularly in the areas of anticancer and antimicrobial research.

Anticancer Activity

Substituted anilines are common scaffolds in the development of kinase inhibitors and other anticancer agents.[8] For instance, analogues of 3-chloro-5-(4-fluorophenyl)aniline have been investigated for their anticancer properties.[9] The mechanism of action for such compounds

can be diverse, but may involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the WNT/ β -catenin pathway.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

A standard method to evaluate the anticancer potential of a compound is the NCI-60 screen, which assesses cytotoxicity against 60 different human cancer cell lines.[\[9\]](#)

- **Cell Preparation:** The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
- **Compound Incubation:** Cells are seeded in 96-well microtiter plates and incubated for 24 hours before the addition of the test compound at various concentrations.
- **Endpoint Measurement:** After a specified incubation period (e.g., 48 hours), cell viability is determined using a colorimetric assay, such as the sulforhodamine B (SRB) assay.
- **Data Analysis:** The concentration of the compound that causes a 50% inhibition of cell growth (GI50) is calculated for each cell line.

Antimicrobial Activity

Halogenated anilines have also been explored for their antimicrobial properties.[\[13\]](#)[\[14\]](#) The presence of halogens can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC).

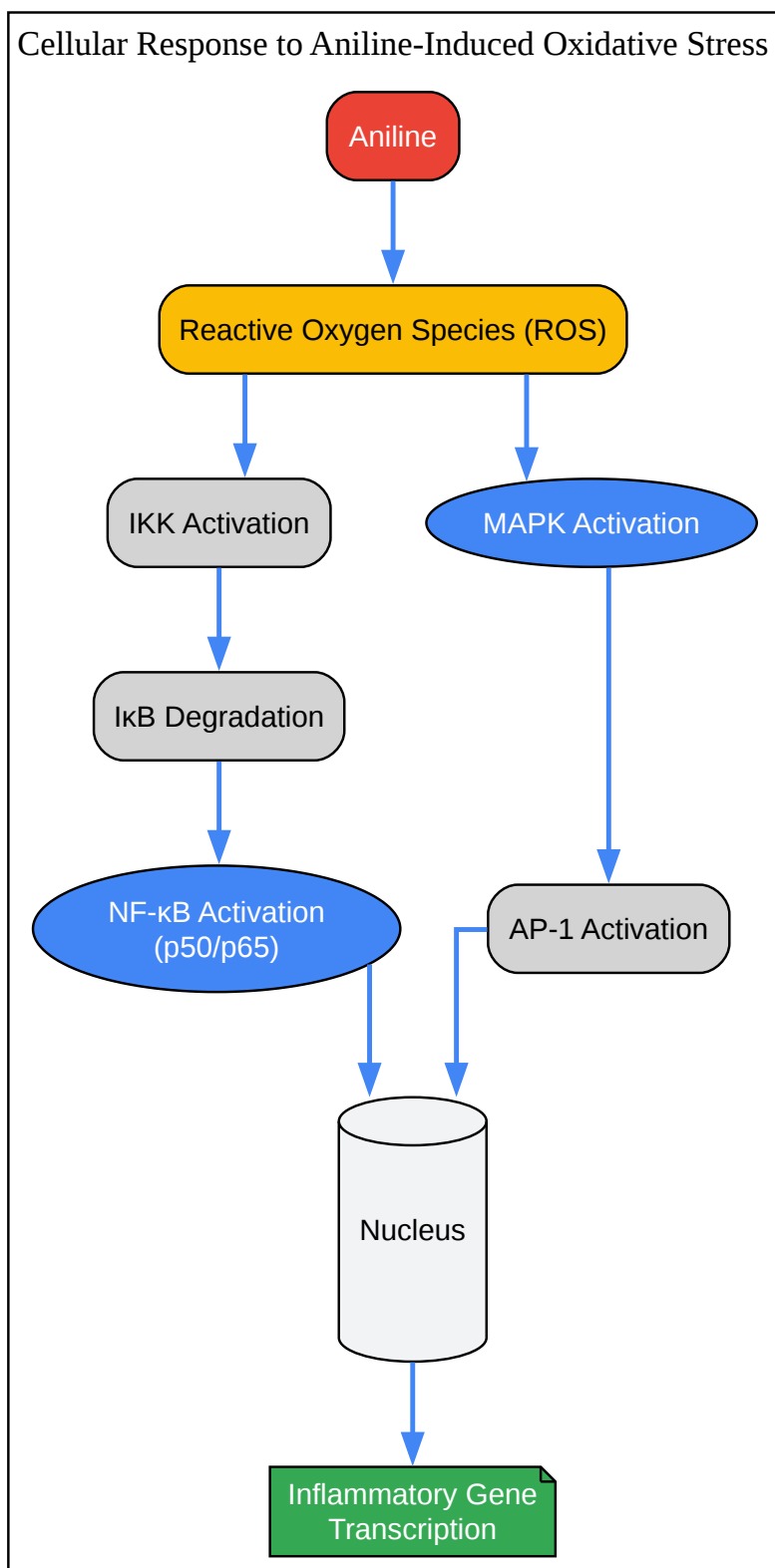
- **Microorganism Preparation:** A standardized inoculum of the target bacterium or fungus is prepared in a suitable broth medium.
- **Compound Dilution:** The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension.

- Incubation: The plates are incubated under conditions optimal for the growth of the microorganism.
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways

Aniline and its derivatives can exert their biological effects by modulating various cellular signaling pathways. Exposure to some anilines has been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS). This can, in turn, activate inflammatory and stress-response pathways such as the NF- κ B and MAPK signaling cascades.

[\[15\]](#)



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Caption: Putative signaling pathway activated by aniline-induced ROS.

Suppliers

3-Chloro-5-iodoaniline is commercially available from a number of chemical suppliers. Purity and available quantities may vary.

Table 2: Commercial Suppliers of **3-Chloro-5-iodoaniline**

Supplier	Product Number	Purity	Available Quantities
BLD Pharm	83171-49-7	-	Contact for details
CymitQuimica	10-F541467	95%	250mg, 1g, 5g, 10g, 25g
LookChem	83171-49-7	-	Contact for details
Achmem	AMCS023512	-	Contact for details
Fluorochem	-	95%	Contact for details

Disclaimer: This document is for informational purposes only and does not constitute an endorsement of any particular supplier or experimental protocol. Researchers should always consult the relevant safety data sheets (SDS) and conduct their own risk assessments before handling any chemicals. The proposed synthetic protocol is hypothetical and has not been experimentally validated.

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